molecular formula C29H30N4O4 B1388115 Fmoc-Thr(tBu)-Bt CAS No. 1126433-39-3

Fmoc-Thr(tBu)-Bt

Cat. No.: B1388115
CAS No.: 1126433-39-3
M. Wt: 498.6 g/mol
InChI Key: YEVGPNGFTGWMMU-DWXRJYCRSA-N
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Description

Fmoc-Thr(tBu)-Bt: N-α-Fmoc-O-tert-butyl-L-threonine , is a derivative of threonine, an essential amino acid. This compound is widely used in peptide synthesis due to its stability and ease of handling. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino function, while the tert-butyl (tBu) group protects the hydroxyl function of threonine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Thr(tBu)-Bt typically involves the protection of the amino and hydroxyl groups of threonine. The Fmoc group is introduced by reacting threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The tert-butyl group is introduced by reacting the hydroxyl group with tert-butyl chloride in the presence of a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of solid supports and automated systems allows for efficient and high-yield production of the compound .

Scientific Research Applications

Chemistry: Fmoc-Thr(tBu)-Bt is extensively used in the synthesis of peptides and peptidomimetics. Its stability and ease of handling make it a valuable building block in solid-phase peptide synthesis .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based inhibitors and probes .

Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its stability and compatibility with various biological systems make it suitable for drug delivery applications .

Industry: this compound is used in the production of synthetic peptides for various industrial applications, including the development of biomaterials and nanomaterials .

Mechanism of Action

The mechanism of action of Fmoc-Thr(tBu)-Bt involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function, preventing unwanted reactions during synthesis. The tert-butyl group protects the hydroxyl function, ensuring the integrity of the threonine residue. These protective groups are removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the Fmoc and tert-butyl protective groups, which provide stability and ease of handling during peptide synthesis. Its specific structure allows for the incorporation of threonine residues into peptides without unwanted side reactions .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S,3R)-1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-18(37-29(2,3)4)26(27(34)33-25-16-10-9-15-24(25)31-32-33)30-28(35)36-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-16,18,23,26H,17H2,1-4H3,(H,30,35)/t18-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVGPNGFTGWMMU-DWXRJYCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653831
Record name (9H-Fluoren-9-yl)methyl [(2S,3R)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxobutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126433-39-3
Record name (9H-Fluoren-9-yl)methyl [(2S,3R)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxobutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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